N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 394215-41-9
VCID: VC5093527
InChI: InChI=1S/C20H18FN7O2S4/c1-2-31-20-27-25-18(34-20)23-16(29)11-33-19-26-24-15(10-22-17(30)14-4-3-9-32-14)28(19)13-7-5-12(21)6-8-13/h3-9H,2,10-11H2,1H3,(H,22,30)(H,23,25,29)
SMILES: CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4
Molecular Formula: C20H18FN7O2S4
Molecular Weight: 535.65

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide

CAS No.: 394215-41-9

Cat. No.: VC5093527

Molecular Formula: C20H18FN7O2S4

Molecular Weight: 535.65

* For research use only. Not for human or veterinary use.

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide - 394215-41-9

Specification

CAS No. 394215-41-9
Molecular Formula C20H18FN7O2S4
Molecular Weight 535.65
IUPAC Name N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C20H18FN7O2S4/c1-2-31-20-27-25-18(34-20)23-16(29)11-33-19-26-24-15(10-22-17(30)14-4-3-9-32-14)28(19)13-7-5-12(21)6-8-13/h3-9H,2,10-11H2,1H3,(H,22,30)(H,23,25,29)
Standard InChI Key HNINEMDVDYPSOV-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4

Introduction

Structural and Molecular Characterization

Core Structural Components

The compound features a hybrid architecture combining multiple heterocyclic systems:

  • A 1,3,4-thiadiazole ring substituted with an ethylsulfanyl group at position 5.

  • A 1,2,4-triazole ring linked to a 4-fluorophenyl group and a methylcarbamoyl-thiophene moiety.

  • A thiophene-2-carboxamide unit connected via a methylene bridge .

This intricate arrangement contributes to its high molecular weight (535.65 g/mol) and diverse reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number394215-41-9
Molecular FormulaC₂₀H₁₈FN₇O₂S₄
Molecular Weight535.65 g/mol
IUPAC NameN-[[5-[2-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
PubChem CID4391706
SMILES NotationCCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis involves sequential functionalization of precursor heterocycles:

  • Thiadiazole Formation: 5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine is prepared via cyclization of thiosemicarbazide derivatives with carbon disulfide.

  • Triazole Assembly: A 4-(4-fluorophenyl)-1,2,4-triazole intermediate is synthesized through Huisgen cycloaddition, followed by sulfanyl group introduction via nucleophilic substitution.

  • Conjugation: The thiophene-2-carboxamide unit is attached using carbodiimide-mediated amide coupling.

This modular approach allows precise control over regiochemistry and functional group placement.

Biological Activity Profile

Table 2: Hypothesized Biological Targets

Target PathwayMechanism of Action
Dihydropteroate synthaseCompetitive inhibition of folate precursor binding
Topoisomerase IVInterference with DNA replication machinery

Spectroscopic Characterization

While specific spectral data for this compound remains unpublished, standard analytical techniques for analogous structures include:

  • ¹H NMR: Methylenic protons adjacent to sulfur atoms typically resonate at δ 3.5–4.5 ppm, while aromatic fluorophenyl signals appear as complex multiplets near δ 7.0–7.5 ppm2.

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F stretch) confirm key functional groups2.

Research Applications and Limitations

Current Research Directions

  • Antimicrobial Drug Development: Exploration as a lead compound for multidrug-resistant infections.

  • Material Science: Investigation into sulfur-rich frameworks for conductive polymers.

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